1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-cyclohexylpiperidine-4-carboxamide
CAS No.: 1286726-28-0
Cat. No.: VC4171815
Molecular Formula: C19H26N6O
Molecular Weight: 354.458
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286726-28-0 |
|---|---|
| Molecular Formula | C19H26N6O |
| Molecular Weight | 354.458 |
| IUPAC Name | N-cyclohexyl-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H26N6O/c26-19(21-16-5-2-1-3-6-16)15-9-13-24(14-10-15)17-7-8-18(23-22-17)25-12-4-11-20-25/h4,7-8,11-12,15-16H,1-3,5-6,9-10,13-14H2,(H,21,26) |
| Standard InChI Key | GSULQEFEWMAHQW-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Introduction
Synthesis Pathways
The synthesis of compounds like this typically involves multi-step reactions that integrate heterocyclic chemistry. Based on related literature:
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Formation of Pyridazine Derivatives: Pyridazines are often synthesized via cyclization reactions involving hydrazines and diketones or similar precursors .
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Pyrazole Substitution: The attachment of a pyrazole group to the pyridazine core can be achieved through nucleophilic substitution or cycloaddition reactions .
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Carboxamide Functionalization: The piperidine ring is functionalized with a carboxamide group, often using amide coupling reagents like carbodiimides or acyl chlorides .
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Cyclohexyl Substitution: The introduction of the cyclohexyl moiety is typically achieved via alkylation or reductive amination .
Biological Relevance
Compounds containing pyridazine and pyrazole moieties have been extensively studied for their biological activities:
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Enzyme Inhibition: Pyridazine derivatives are known inhibitors of enzymes such as phosphodiesterases and kinases, making them relevant for cancer and inflammatory disorders .
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Receptor Modulation: Pyrazole-containing compounds have shown activity as agonists or antagonists for various receptors, including RXRα and PI3Kδ .
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Antiviral Properties: Carboxamide derivatives have been investigated for their role in disrupting viral polymerase interactions, particularly in influenza research .
Potential Applications
Given its structural complexity, this compound could serve as:
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A lead molecule in drug discovery targeting diseases such as cancer, due to its heterocyclic framework.
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A template for SAR (Structure-Activity Relationship) studies, enabling modifications to optimize biological activity.
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A potential candidate for antiviral research, leveraging carboxamide functionalities known to disrupt viral replication pathways.
Research Findings on Related Compounds
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